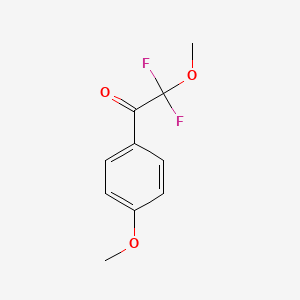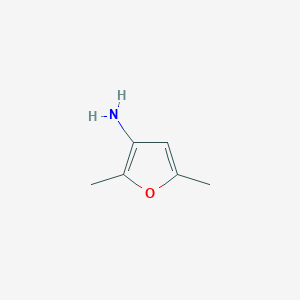
Ethyl 4-(aminomethyl)-5,6-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring, an aminomethyl group, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)-3,6-dihydro-1(2H)-pyridinecarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow systems. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency and yield. The final product is often obtained through distillation and crystallization processes to ensure high purity.
化学反応の分析
Types of Reactions: 1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring structure and exhibit similar chemical reactivity.
Aminomethyl-substituted pyridines: These compounds have an aminomethyl group attached to the pyridine ring, similar to 1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester.
Ethyl esters of pyridinecarboxylic acids: These compounds have an ethyl ester functional group attached to the pyridine ring.
Uniqueness: 1(2H)-Pyridinecarboxylic acid, 4-(aminomethyl)-3,6-dihydro-, ethyl ester is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the aminomethyl group and the ethyl ester functional group allows for diverse chemical modifications and applications in various fields.
特性
分子式 |
C9H16N2O2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
ethyl 4-(aminomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-3-8(7-10)4-6-11/h3H,2,4-7,10H2,1H3 |
InChIキー |
MZCDCLMVCVIIOO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC(=CC1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


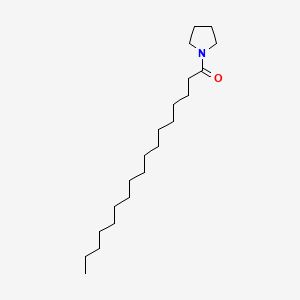
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
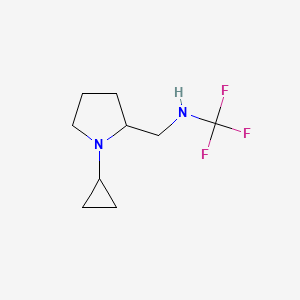
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)
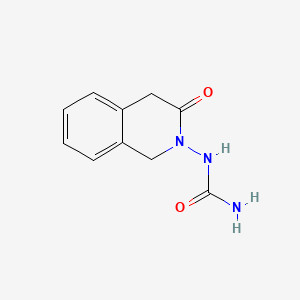

![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)

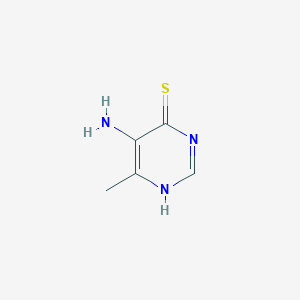

![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)
